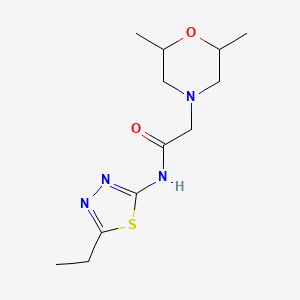
2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been used in scientific research for various purposes. This compound is commonly known as DMAT and has been found to have significant potential in the field of pharmacology. DMAT is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
DMAT inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the kinase activity. CK2 is involved in various cellular processes, and its inhibition by DMAT has been found to have anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects
DMAT has been found to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. DMAT has also been found to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
The advantages of using DMAT in lab experiments include its potency as a CK2 inhibitor, its selectivity for CK2 over other kinases, and its ability to induce apoptosis in cancer cells. However, DMAT has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
未来方向
For DMAT include the development of more stable and soluble analogs, as well as the study of its potential as a therapeutic agent for cancer and other diseases. DMAT has also been found to have potential as an anti-inflammatory agent, and further research is needed to explore this application. Additionally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic targets.
Conclusion
In conclusion, DMAT is a synthetic compound that has been used in various scientific research applications, specifically as a potent inhibitor of CK2. DMAT has been found to have significant potential in the field of pharmacology, particularly in the study of cancer and other diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAT have been discussed in this paper. Further research is needed to explore the potential of DMAT as a therapeutic agent and to elucidate the role of CK2 in cellular processes.
合成方法
DMAT can be synthesized using various methods, including the reaction of 2-bromo-2,6-dimethyl-4-morpholinyl with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form DMAT. Another method involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)ethanamine with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydride.
科学研究应用
DMAT has been used in various scientific research applications, including as a kinase inhibitor, specifically targeting the protein kinase CK2. DMAT has been found to be a potent inhibitor of CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. DMAT has also been used in the study of the role of CK2 in cancer, as CK2 has been found to be overexpressed in various types of cancer.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-11-14-15-12(19-11)13-10(17)7-16-5-8(2)18-9(3)6-16/h8-9H,4-7H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGOWKUTZDHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

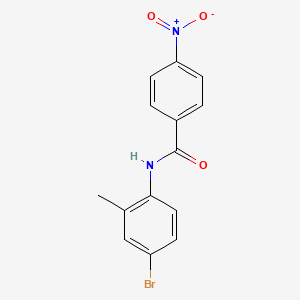
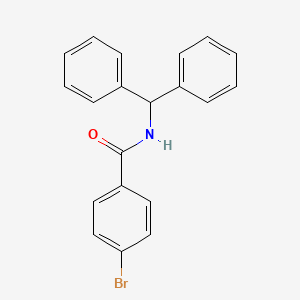
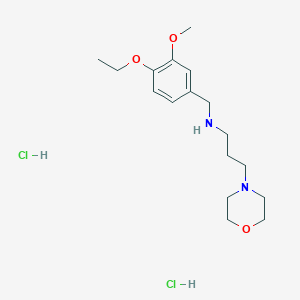
![1-butyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B5302842.png)

![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)
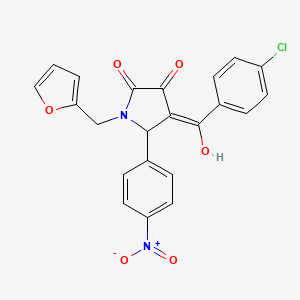
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)